molecular formula C19H18N2O4 B5598022 9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione CAS No. 2176-29-6

9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B5598022
CAS No.: 2176-29-6
M. Wt: 338.4 g/mol
InChI Key: GIPHOYUBFAGWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, in particular, is characterized by the presence of a nitrophenyl group attached to the acridine core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9-(4-Nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acridines, amino derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9-(4-Nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group plays a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    9-(4-Methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: Similar structure but with a methoxy group instead of a nitro group.

    9-Phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: Lacks the nitro or methoxy substituent.

Uniqueness

The presence of the nitrophenyl group in 9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione imparts unique electronic and steric properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

IUPAC Name

9-(4-nitrophenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-15-5-1-3-13-18(15)17(11-7-9-12(10-8-11)21(24)25)19-14(20-13)4-2-6-16(19)23/h7-10,17,20H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPHOYUBFAGWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349870
Record name 1,8(2H,5H)-Acridinedione, 3,4,6,7,9,10-hexahydro-9-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2176-29-6
Record name 1,8(2H,5H)-Acridinedione, 3,4,6,7,9,10-hexahydro-9-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Reactant of Route 3
9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Reactant of Route 4
9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Reactant of Route 5
9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.